

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Nelutroctiv

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Compound of Interest

Compound Name: Nelutroctiv

Cat. No.: B15141996

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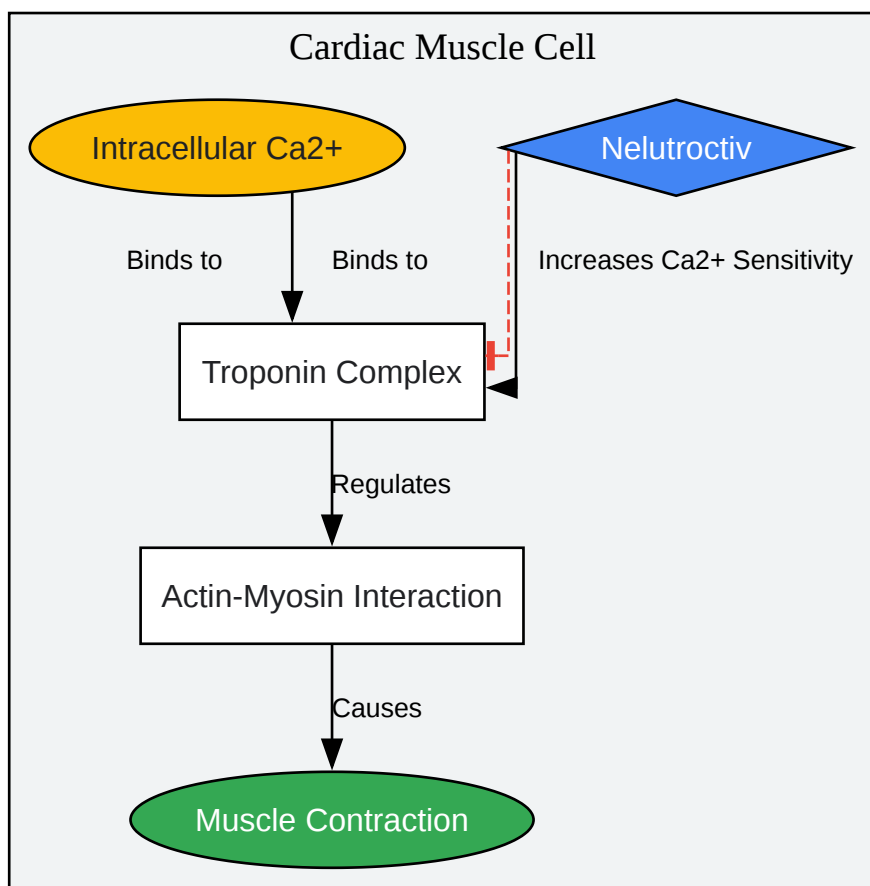
For Researchers, Scientists, and Drug Development Professionals

Introduction

Nelutroctiv (formerly CK-136) is a novel, orally active, and selective cardiac troponin activator designed for the treatment of cardiovascular diseases associated with diminished cardiac contractility.[1][2][3][4] It enhances cardiac muscle contractility by increasing the sensitivity of the troponin complex to calcium, thereby promoting the actin-myosin interaction.[1] This document provides a summary of the preclinical pharmacokinetic (PK) data for **Nelutroctiv** and detailed protocols for its evaluation in various preclinical models.

Mechanism of Action

Nelutroctiv directly targets the cardiac sarcomere, specifically the troponin complex. By binding to cardiac troponin, it sensitizes the myofilaments to calcium. This leads to an increase in the extent of actin-myosin cross-bridge formation at a given intracellular calcium concentration, resulting in enhanced myocardial contractility without altering the intracellular calcium transients.[1][5] This mechanism of action distinguishes it from other inotropic agents that often increase intracellular calcium, which can lead to adverse effects such as arrhythmias.[6]



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Mechanism of action of **Nelutroctiv**.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Nelutroctiv

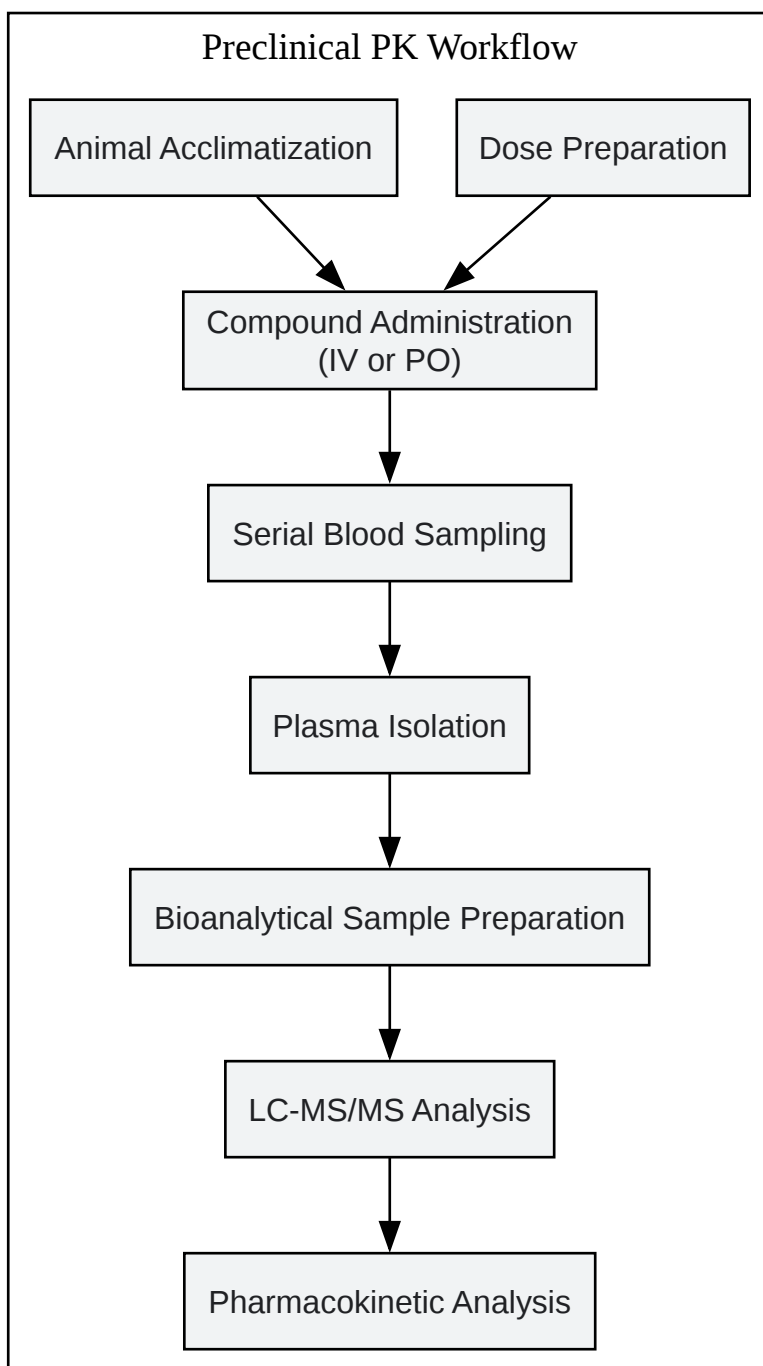
Species	Route	Dose (mg/kg)	CL (mL/min/kg)	Vdss (L/kg)	t1/2 (h)	Oral Bioavailability (%)
Sprague-Dawley Rat	IV	0.5	3.3	7.3	4.9	35.8
	PO	2.0				
Beagle Dog	IV	0.5	0.92	2.53	19.5	21.9
	PO	2.0				
Cynomolgus Monkey	IV	0.5	0.12	0.92	21.9	19.5
	PO	2.0				

Data sourced from Romero et al., 2024.[\[2\]](#) CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life.

Experimental Protocols

In Vivo Pharmacokinetic Studies

This protocol outlines the general procedure for conducting in vivo pharmacokinetic studies of **Nelutroctiv** in preclinical animal models.



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Workflow for a preclinical pharmacokinetic study.

1. Animal Models:

- Male Sprague-Dawley rats.[\[2\]](#)[\[7\]](#)

- Male beagle dogs.[2]
- Male cynomolgus monkeys.[2]
- All animal experiments should be conducted in compliance with Institutional Animal Care and Use Committee (IACUC) guidelines.[2]

2. Dose Formulation and Administration:

- Intravenous (IV) Administration:
 - Rats: 0.5 mg/kg in 100% DMSO.[2][7]
 - Dogs and Monkeys: 0.5 mg/kg in 30% HP β CD/70% water.[2]
- Oral (PO) Administration:
 - Rats: 2.0 mg/kg in 0.5% methyl cellulose/1% Tween/98.5% water.[2][7]
 - Dogs and Monkeys: 2.0 mg/kg in 2.0% HPMC/1% Tween 80/97% water.[2]

3. Blood Sampling:

- For IV administration, collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- For PO administration, collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Collect blood (approximately 0.25 mL) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

4. Plasma Processing:

- Centrifuge the blood samples at 4°C at 3000 x g for 10 minutes to separate plasma.
- Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

5. Bioanalytical Method:

- Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Nelutroctiv** in plasma.
- The method should be validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.
- Key parameters to determine include clearance (CL), volume of distribution at steady state (Vdss), half-life (t_{1/2}), and for oral administration, maximum concentration (C_{max}), time to maximum concentration (T_{max}), and area under the curve (AUC).
- Oral bioavailability (F%) can be calculated using the formula: $F\% = (AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$.

In Vitro Metabolism Studies

1. Microsomal Stability Assay:

- Objective: To determine the in vitro metabolic stability of **Nelutroctiv** in rat and human liver microsomes.
- Materials:
 - Rat and human liver microsomes (pooled, male).^[7]
 - **Nelutroctiv** stock solution (e.g., 1 mM in DMSO).
 - NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+).
 - Phosphate buffer (e.g., 100 mM, pH 7.4).
 - Positive control compounds with known metabolic fates (e.g., testosterone, verapamil).
- Procedure:

- Prepare a reaction mixture containing liver microsomes (final concentration e.g., 0.5 mg/mL) in phosphate buffer.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding **Nelutroctiv** (final concentration e.g., 1 µM) and the NADPH regenerating system.
- Incubate at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant by LC-MS/MS to determine the remaining concentration of **Nelutroctiv**.
- Data Analysis:
 - Plot the natural logarithm of the percentage of **Nelutroctiv** remaining versus time.
 - The slope of the linear regression line will be the elimination rate constant (k).
 - Calculate the in vitro half-life ($t_{1/2}$) as $0.693/k$.
 - Calculate the intrinsic clearance (CL_{int}) as $(0.693 / t_{1/2}) / (\text{mg microsomal protein/mL})$.

2. Metabolite Identification:

- Incubate **Nelutroctiv** with liver microsomes for a longer duration (e.g., 60 minutes) as described above.^[7]
- Analyze the samples using high-resolution LC-MS/MS to identify potential metabolites.
- Based on the mass shifts and fragmentation patterns, propose the structures of the metabolites. Studies have identified metabolites resulting from the cleavage of the

cyanoazetidine motif and oxidation of the pyrrolidine core.[7]

Conclusion

Nelutroctiv has demonstrated a favorable preclinical pharmacokinetic profile, supporting its advancement into clinical development.[2][3][4] The provided protocols offer a framework for the preclinical pharmacokinetic evaluation of **Nelutroctiv** and similar compounds, which is crucial for understanding their disposition and for predicting human pharmacokinetics.

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